4-[(2-Propylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Molecular Structure and Synthesis
- The synthesis and molecular structure of compounds involving piperidine derivatives have been a subject of research. For example, the crystal and molecular structure of a piperidine derivative was studied, highlighting the significance of hydrogen bonding and C-H…π interactions in determining the compound's structure (Khan et al., 2013).
Biological Activities
- Piperidine derivatives have been explored for their potential biological activities. For instance, certain piperidin-4-ols derivatives showed significant growth-promoting activity in agricultural applications, suggesting a potential for similar compounds in enhancing crop productivity (Omirzak et al., 2013).
Structural Analysis
- The structural analysis of piperidine-based compounds, such as 4-carboxypiperidinium chloride, provides insights into their conformation and interaction with other molecules, which is crucial for understanding their potential applications in drug design and other fields (Szafran et al., 2007).
Chemical Reactions and Interactions
- Studies on the reaction between CO2 and piperidine derivatives have been conducted to understand their CO2 absorption characteristics, which is relevant for applications in carbon capture and environmental technologies (Robinson et al., 2011).
properties
IUPAC Name |
4-[(2-propylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-5-14-6-3-4-7-15(14)17-12-13-8-10-16-11-9-13;/h3-4,6-7,13,16H,2,5,8-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVQKPNDZHTRCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Propylphenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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